molecular formula C19H28BrNO3 B565806 erythro-Glycopyrronium bromide CAS No. 129784-12-9

erythro-Glycopyrronium bromide

Cat. No.: B565806
CAS No.: 129784-12-9
M. Wt: 398.341
InChI Key: VPNYRYCIDCJBOM-QQTWVUFVSA-M
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Description

Erythro-Glycopyrronium bromide is a quaternary ammonium compound that belongs to the class of muscarinic anticholinergic agents. It is widely used in the management of Chronic Obstructive Pulmonary Disease (COPD) due to its bronchodilatory properties. This compound is known for its ability to improve lung function, exercise tolerance, and reduce COPD symptoms .

Mechanism of Action

Target of Action

Erythro-Glycopyrronium bromide, also known as Glycopyrronium, is a long-acting muscarinic antagonist (LAMA) . Its primary targets are the muscarinic receptors . These receptors are part of the autonomic nervous system and play a crucial role in various physiological functions, including smooth muscle contraction, heart rate, and glandular secretion .

Mode of Action

Glycopyrronium works by competitively blocking muscarinic receptors , thus inhibiting cholinergic transmission . This means it binds to these receptors and prevents acetylcholine, a neurotransmitter, from activating them . This blockade leads to a decrease in the activity of the parasympathetic nervous system, resulting in effects such as bronchodilation .

Biochemical Pathways

The blockade of muscarinic receptors by Glycopyrronium affects several biochemical pathways. It reduces the activity of the parasympathetic nervous system, leading to a decrease in smooth muscle contraction, glandular secretion, and heart rate . This can result in a reduction of symptoms in conditions like Chronic Obstructive Pulmonary Disease (COPD), where the airways become narrowed .

Pharmacokinetics

Glycopyrronium is rapidly absorbed into the systemic circulation after inhalation and its plasma concentrations decrease rapidly thereafter . The lung absorption of glycopyrronium is dominated by slow-phase absorption with a half-life of about 3.5 days, which accounted for 79% of the drug absorbed through the lungs into the bloodstream . The systemic clearance of Glycopyrronium is quick, contributing to its long duration of action .

Result of Action

The primary result of Glycopyrronium’s action is the improvement of lung function in patients with COPD . It achieves this by reducing bronchoconstriction, leading to an increase in airflow . This can result in improved exercise tolerance, reduced symptoms, and better health status for patients .

Action Environment

The action of Glycopyrronium can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the pH of the environment in the gastrointestinal tract . Additionally, the drug’s stability could be influenced by factors such as temperature and humidity . Glycopyrronium has been formulated to be stable under a wide range of environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erythro-Glycopyrronium bromide involves the reaction of 3-hydroxy-1,1-dimethylpyrrolidinium bromide with α-cyclopentylmandelic acid. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Erythro-Glycopyrronium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids or bases for hydrolysis and various nucleophiles for substitution reactions. The reactions are typically carried out at controlled temperatures to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, hydrolysis can yield the corresponding alcohol and acid, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Erythro-Glycopyrronium bromide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Erythro-Glycopyrronium bromide is unique due to its faster onset of action and longer duration of bronchodilation compared to some of its counterparts. It also has a favorable safety profile and is well-tolerated in patients, making it a valuable option in COPD management .

Properties

IUPAC Name

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYRYCIDCJBOM-QQTWVUFVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199205
Record name erythro-Glycopyrronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51186-83-5, 129784-12-9
Record name erythro-Glycopyrronium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51186-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycopyrronium bromide [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycopyrrolate, (2R,3'S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129784129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name erythro-Glycopyrronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCOPYRROLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V92SO9WP2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLYCOPYRROLATE, (2R,3'S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EL47CXSP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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